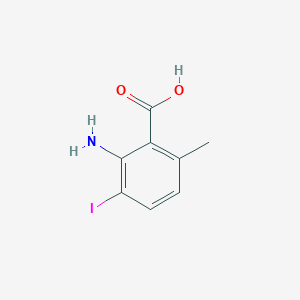![molecular formula C13H12O3 B14769396 (Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate](/img/structure/B14769396.png)
(Z)-ethyl-3-(benzo[b]furan-5-yl)acrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-ethyl 3-(benzofuran-5-yl)acrylate is an organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound features a benzofuran ring fused with an acrylate moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 3-(benzofuran-5-yl)acrylate typically involves the following steps:
Formation of Benzofuran Core: The benzofuran ring can be synthesized through various methods, including cyclization of ortho-hydroxyaryl ketones or via palladium-catalyzed coupling reactions.
Acrylate Formation: The acrylate moiety is introduced through esterification reactions, often using ethyl acrylate and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of benzofuran derivatives, including (Z)-ethyl 3-(benzofuran-5-yl)acrylate, often employs high-yield synthetic routes with minimal side reactions. Techniques such as free radical cyclization and proton quantum tunneling have been developed to construct complex benzofuran rings efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-ethyl 3-(benzofuran-5-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the benzofuran ring or the acrylate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include:
- Oxidized derivatives (e.g., ketones, carboxylic acids)
- Reduced derivatives (e.g., alcohols, alkanes)
- Substituted benzofuran derivatives with modified functional groups .
Applications De Recherche Scientifique
(Z)-ethyl 3-(benzofuran-5-yl)acrylate has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: The compound is used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of (Z)-ethyl 3-(benzofuran-5-yl)acrylate involves interactions with various molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in disease pathways.
Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-Methoxypsoralen: Another benzofuran derivative with similar applications.
Angelicin: Known for its anti-inflammatory and anti-cancer properties.
Uniqueness
(Z)-ethyl 3-(benzofuran-5-yl)acrylate stands out due to its unique combination of a benzofuran ring and an acrylate moiety, which imparts distinct chemical reactivity and biological activity. This makes it a versatile scaffold for drug discovery and development .
Propriétés
Formule moléculaire |
C13H12O3 |
|---|---|
Poids moléculaire |
216.23 g/mol |
Nom IUPAC |
ethyl (Z)-3-(1-benzofuran-5-yl)prop-2-enoate |
InChI |
InChI=1S/C13H12O3/c1-2-15-13(14)6-4-10-3-5-12-11(9-10)7-8-16-12/h3-9H,2H2,1H3/b6-4- |
Clé InChI |
QRGNUCNJSCZKLL-XQRVVYSFSA-N |
SMILES isomérique |
CCOC(=O)/C=C\C1=CC2=C(C=C1)OC=C2 |
SMILES canonique |
CCOC(=O)C=CC1=CC2=C(C=C1)OC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-oxo-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-pyridine-3-carboxamide](/img/structure/B14769315.png)
![2-(4'-Ethoxy-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14769320.png)
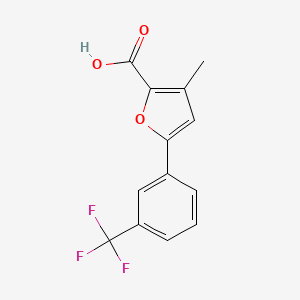
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-[6-[(2,2,2-trifluoroacetyl)amino]hexylamino]purin-6-yl]benzamide](/img/structure/B14769326.png)
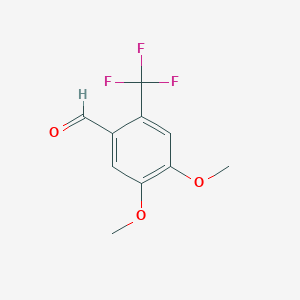

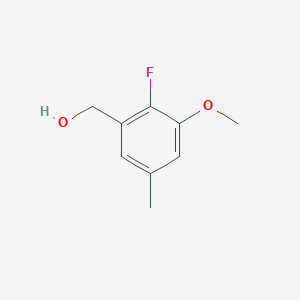
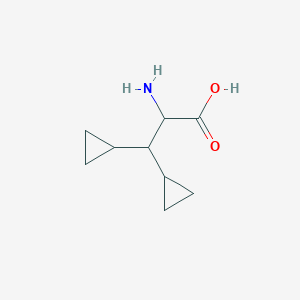
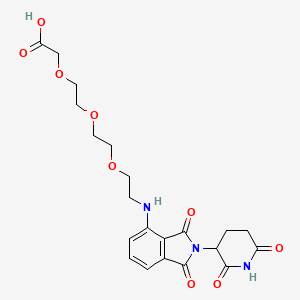

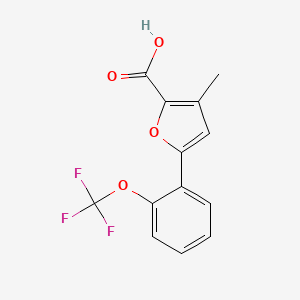
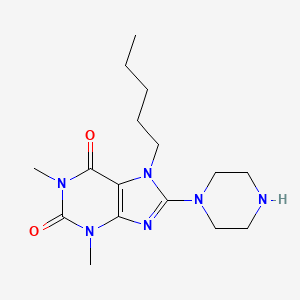
![5-benzhydryl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B14769395.png)
